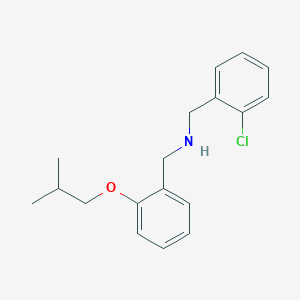![molecular formula C14H19Cl2NO B1385308 N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine CAS No. 356533-07-8](/img/structure/B1385308.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine
Vue d'ensemble
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine is a chemical compound with the molecular formula C14H19Cl2NO . It has a molar mass of 288.21 .
Molecular Structure Analysis
The molecular structure of N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine consists of a cyclohexanamine group attached to a dichlorophenoxy group via an ethyl linker . The presence of the dichlorophenoxy group suggests that this compound may have interesting chemical properties.Physical And Chemical Properties Analysis
N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine has a predicted density of 1.20±0.1 g/cm3 and a predicted boiling point of 400.4±35.0 °C . Its pKa is predicted to be 8.95±0.20 .Applications De Recherche Scientifique
Synthesis and Structural Characterization of Complexes
N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its Cu(II), Co(II), and Ni(II) complexes were synthesized and characterized. The compound behaves as a monodentate ligand, with the complexes exhibiting non-electrolyte properties. Analytical and spectroscopic methods supported their structural characterization. The electrochemical properties of the metal complexes displayed various redox waves, indicating potential applications in electrochemical sensors or devices (Dolaz et al., 2009).
Efficient and Regioselective Synthesis
A highly regioselective synthesis method was developed for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing significant reduction in reaction times. This method has potential in various chemical synthesis processes due to its efficiency and the structural support provided by crystallographic data (Machado et al., 2011).
Novel Synthesis Protocols
New protocols for synthesizing structurally diverse compounds, such as N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b][1,5]diazepin-3-yl)-2-phenylacetamides, have been developed. These protocols offer potential applications in the development of new chemical entities for various industries (Mousavi Faraz et al., 2017).
Isolation and Characterization Techniques
Advanced isolation and characterization techniques have been applied for compounds like 2-Methyl-1-cyclohexanamine, showcasing the complexity and specificity required in the synthesis and analysis of such chemical entities (Furegati & Nocito, 2017).
Antioxidant Activity and DNA-Binding Studies
Studies on 1-cyclohexyl-3-tosylurea and its complexes revealed potent antioxidant activities and significant DNA-binding properties, indicating potential therapeutic or diagnostic applications (Xi et al., 2008).
Catalysis and Polymerization
Research on the copolymerization of ethylene with cyclohexene catalyzed by nonbridged half-titanocenes containing aryloxo ligand demonstrated notable effects on the incorporation of cyclohexene into the polymer chain, indicating potential applications in material science and polymer chemistry (Wang et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJPVRDAOSJEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone](/img/structure/B1385225.png)
![2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385227.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385228.png)


![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)
![Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate](/img/structure/B1385233.png)

![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)

![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)
![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)